[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%
Description
Overview of Iridium(III) Complexes in Contemporary Chemical Research
Cyclometalated iridium(III) complexes are a class of organometallic compounds that have garnered substantial attention across various scientific disciplines. rsc.orgnih.gov A defining feature of these complexes is the presence of at least one carbon-iridium (Ir-C) bond formed through an intramolecular C-H bond activation, creating a stable chelate ring structure. nih.gov This cyclometalation imparts significant rigidity and thermal stability to the molecule. nih.gov
The heavy iridium atom possesses strong spin-orbit coupling, which facilitates efficient intersystem crossing from singlet to triplet excited states. nih.govnih.gov This property allows for highly efficient phosphorescence, characterized by long excited-state lifetimes, large Stokes shifts, and high photoluminescence quantum yields (PLQY). rsc.orgrsc.org These robust photophysical characteristics make iridium(III) complexes prime candidates for a wide array of applications, including as phosphorescent emitters in organic light-emitting diodes (OLEDs), photocatalysts in organic synthesis, and as luminescent probes for bioimaging and chemical sensing. nih.govacs.orgnih.gov The emission color and electrochemical properties of these complexes can be systematically tuned by modifying the chemical structures of their ligands. nih.govrsc.org
Rationale for Ligand Design in the Context of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 Architecture
The specific properties of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 are a direct result of its carefully engineered molecular architecture, which consists of a central iridium(III) ion coordinated by two cyclometalating ligands (dFOMeppy) and one ancillary diimine ligand (5,5'-dCF3bpy).
The Cyclometalating Ligand: dFOMeppy The dFOMeppy ligand, which stands for 2-(2,4-difluorophenyl)-5-methoxypyridine, is the primary determinant of the complex's emission properties. The highest occupied molecular orbital (HOMO) is typically localized on the iridium center and the phenyl ring of this ligand. acs.org The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring is a common strategy to stabilize the HOMO energy level. rsc.org This stabilization widens the HOMO-LUMO gap, leading to a blue-shift in the emission wavelength, which is crucial for developing emitters in the green to blue region of the spectrum. rsc.org Conversely, the methoxy (B1213986) group (-OMe) on the pyridine (B92270) ring is an electron-donating group, which can modulate the electronic properties and solubility of the complex.
Academic and Technological Importance of Research on [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6
The unique structure of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 makes it a valuable tool in both academic and technological spheres. Its primary recognized application is as a highly efficient and versatile photocatalyst. sigmaaldrich.com Photocatalysts are compounds that absorb light to enter an excited state, from which they can initiate chemical reactions by transferring energy or electrons.
Research has demonstrated that this complex can be activated by visible light (e.g., at 465 nm) to catalyze a variety of synthetic transformations. sigmaaldrich.com A notable example is its use in the trifluoromethylation of alkyl bromides, a challenging but important reaction in medicinal chemistry and materials science. sigmaaldrich.com The strong oxidizing power of the excited state of the iridium complex, a result of the heavily fluorinated ligands, is key to its catalytic efficacy. The high stability imparted by the ligand design ensures that the catalyst can withstand the demanding conditions of chemical reactions, allowing for high turnover numbers and yields. ossila.com The academic importance lies in its role as a model system for understanding how systematic ligand modification can fine-tune the redox potentials and excited-state properties of transition metal complexes to achieve specific catalytic functions.
The table below summarizes some of the key properties of this complex.
| Property | Value |
| CAS Number | 2307271-69-6 |
| Molecular Formula | C₃₆H₂₂F₁₆IrN₄O₂P |
| Molecular Weight | 1069.75 g/mol |
| Appearance | Powder or crystals |
| Purity | ≥95% |
| Melting Point | >300 °C |
| Photocatalyst Activation | 465 nm |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
Table of Compound Names
| Abbreviation/Short Name | Full Chemical Name |
| [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 | Bis(2-(2,4-difluorophenyl)-5-methoxypyridinato-C2,N)(5,5'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526) |
| dFOMeppy | 2-(2,4-difluorophenyl)-5-methoxypyridine |
| 5,5'-dCF3bpy | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine |
| PF6 | Hexafluorophosphate |
| Iridium(III) | Iridium in the +3 oxidation state |
Properties
InChI |
InChI=1S/C12H6F6N2.2C12H8F2NO.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-7H,1H3;;/q;;;-1; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQUCJZXFAEZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2=C=CC(=C[C]2F)F.COC1=CN=C(C=C1)C2=C=CC(=C[C]2F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22F16IrN4O2P- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ir Dfomeppy 2 5,5 Dcf3bpy Pf6
Ligand Synthesis and Precursor Preparation Strategies
The construction of the iridium complex begins with the independent synthesis of its two key organic ligands: the cyclometalating ligand, dFOMeppy , and the ancillary diimine ligand, 5,5'-dCF3bpy .
Synthetic Routes for dFOMeppy Ligand and its Derivatives
The ligand 2-(2,4-difluorophenyl)-4-methoxypyridine (dFOMeppy) is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method is widely employed for creating carbon-carbon bonds between aromatic rings.
The general strategy involves the reaction of a halogenated 4-methoxypyridine (B45360) derivative with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The synthesis of related (difluorophenyl)pyridine ligands has been well-documented, providing a reliable blueprint for this process. orgsyn.orgresearchgate.net The starting 4-methoxypyridine can be prepared through methods such as the etherification of 4-bromopyridine (B75155) with methanol (B129727) or the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.com
A typical reaction setup is summarized in the table below.
Table 1: Representative Reaction Conditions for dFOMeppy Synthesis via Suzuki Coupling
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | 2-Bromo-4-methoxypyridine | Pyridine (B92270) source |
| Boronic Acid | (2,4-Difluorophenyl)boronic acid | Phenyl source |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | Catalyzes the cross-coupling |
| Base | Sodium carbonate (aqueous solution) | Activates the boronic acid |
| Solvent System | Benzene/Ethanol or Toluene/Ethanol | Solubilizes reactants |
This table presents a generalized procedure based on established methods for similar ligand syntheses. orgsyn.org
Synthetic Pathways for 5,5'-dCF3bpy Ligand and its Derivatives
The ancillary ligand, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF3bpy) , is an electron-deficient bipyridine crucial for tuning the photophysical properties of the final complex. ossila.com Its synthesis is generally achieved through a homocoupling reaction of a 2-halo-5-(trifluoromethyl)pyridine precursor. The Ullmann coupling reaction, which uses a copper catalyst at elevated temperatures, is a classic method for this transformation. Modern variations often employ palladium catalysts, which can offer milder reaction conditions and higher yields. mdpi.com
For instance, 2-bromo-5-(trifluoromethyl)pyridine (B156976) can be subjected to Pd-catalyzed amination as part of a synthetic route for related compounds. mdpi.com The direct coupling to form the bipyridine structure is a key step in accessing this important ligand class.
Table 2: General Conditions for 5,5'-dCF3bpy Synthesis
| Method | Key Reagents | Conditions |
|---|---|---|
| Ullmann Coupling | 2-chloro-5-(trifluoromethyl)pyridine, Copper powder | High temperature |
This table summarizes common synthetic strategies for bipyridine formation. ossila.commdpi.com
Iridium Complexation and Coordination Chemistry
With the ligands in hand, the next stage is the assembly of the iridium complex. This is typically a two-step process involving the initial formation of a chloro-bridged iridium dimer, followed by a bridge-splitting reaction with the ancillary ligand.
Optimization of Reaction Conditions for Iridium Center Coordination
The first step is the cyclometalation reaction between iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and two equivalents of the dFOMeppy ligand. This reaction is usually heated in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, to drive the formation of the chloro-bridged dimer, [Ir(dFOMeppy)₂Cl]₂ . acs.org
In the second step, this dimer is reacted with the 5,5'-dCF3bpy ligand. The ancillary ligand displaces the chloride bridge, coordinating to the two iridium centers to form the desired cationic heteroleptic complex, [Ir(dFOMeppy)₂(5,5'-dCF3bpy)]⁺ . acs.org This reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and methanol, and may require heating to ensure complete reaction. acs.org
Table 3: Typical Reaction Sequence for Iridium Complexation
| Step | Reactants | Solvent | Conditions | Product |
|---|---|---|---|---|
| Dimer Formation | IrCl₃·nH₂O, dFOMeppy | 2-Ethoxyethanol/H₂O | Reflux | [Ir(dFOMeppy)₂Cl]₂ |
| Bridge Splitting | [Ir(dFOMeppy)₂Cl]₂, 5,5'-dCF3bpy | CH₂Cl₂/Methanol | Heat (e.g., 65 °C) | [Ir(dFOMeppy)₂(5,5'-dCF3bpy)]Cl |
This table outlines a common synthetic protocol for forming heteroleptic iridium(III) complexes. acs.org
Techniques for Anion Exchange to Form Hexafluorophosphate (B91526) Salt
The complex formed in the previous step has a chloride (Cl⁻) counter-anion. To obtain the final product with the hexafluorophosphate (PF₆⁻) anion, a salt metathesis or anion exchange reaction is performed. This is a crucial step, as the counter-anion can significantly influence the complex's solubility and stability. nih.gov
The procedure involves dissolving the crude chloride salt of the iridium complex and adding a saturated aqueous or methanolic solution of a hexafluorophosphate salt, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆). acs.orgrsc.org The [Ir(dFOMeppy)₂(5,5'-dCF3bpy)]PF₆ salt is typically much less soluble in the reaction medium than the starting chloride salt and the resulting ammonium or potassium chloride, causing it to precipitate out of the solution. acs.org This precipitation drives the reaction to completion and provides the first step of purification.
Purification and Isolation Methodologies for [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF₆
Achieving the specified 95% purity requires rigorous purification of the crude product obtained after anion exchange. A combination of washing, column chromatography, and recrystallization is standard practice.
Filtration and Washing : The initial precipitate is collected by vacuum filtration. It is then washed sequentially with several solvents to remove different types of impurities. Common washing solvents include water (to remove excess inorganic salts like NH₄Cl), methanol, and low-polarity organic solvents like hexanes or diethyl ether to remove unreacted ligands and organic byproducts. orgsyn.org
Column Chromatography : For higher purity, the crude solid is often subjected to column chromatography on a silica (B1680970) gel stationary phase. acs.org A solvent gradient, for example, starting with a non-polar solvent like dichloromethane and gradually adding a more polar solvent like methanol or ethanol, is used to elute the components. The desired iridium complex, typically a vibrant yellow or orange compound, is collected as a single fraction. acs.org
Recrystallization/Precipitation : The final step to obtain a highly crystalline and pure product is recrystallization or precipitation. The purified complex from the chromatography step is dissolved in a minimal amount of a good solvent (e.g., acetone (B3395972) or dichloromethane). A poor solvent (an anti-solvent), such as hexanes or pentane, is then added slowly until the solution becomes turbid and a precipitate forms. orgsyn.orgorgsyn.org The mixture is often cooled to a low temperature (e.g., -20 °C) to maximize the yield of the solid. The resulting crystalline solid is collected by filtration and dried under high vacuum to yield the final product, [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF₆ , as a stable powder. orgsyn.orgorgsyn.org
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF₆ | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N¹,N¹′]bis[2-(2,4-difluorophenyl)-4-methoxypyridine]iridium(III) hexafluorophosphate |
| dFOMeppy | 2-(2,4-difluorophenyl)-4-methoxypyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| [Ir(dFOMeppy)₂Cl]₂ | di-μ-chlorobis[bis(2-(2,4-difluorophenyl)-4-methoxypyridine)iridium(III)] |
| IrCl₃·nH₂O | Iridium(III) chloride hydrate |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |
| NH₄PF₆ | Ammonium hexafluorophosphate |
| KPF₆ | Potassium hexafluorophosphate |
Comparative Analysis of Synthetic Protocols for Related Iridium(III) Complexes
The synthesis of heteroleptic iridium(III) complexes of the general formula [Ir(C^N)2(N^N)]+ is a cornerstone of research in photophysics and photocatalysis. mdpi.com Methodologies have evolved to optimize yield, purity, and reaction times, with several key approaches being widely adopted. A comparative analysis of these protocols reveals common principles and important variations.
A foundational and frequently cited method for preparing similar complexes, such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, involves a three-stage process. orgsyn.orgorgsyn.org This can be considered a benchmark for comparison with other synthetic variations.
Stage 1: Synthesis of the Cyclometalating Ligand
The initial step is the creation of the C^N ligand. For fluorinated phenylpyridine ligands, a Suzuki-Miyaura cross-coupling reaction is standard. orgsyn.org This involves the reaction of a substituted halo-pyridine with a corresponding boronic acid.
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |
| Ligand Synthesis | 2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid | Pd(PPh3)4, K2CO3 | 1,2-Dimethoxyethane, H2O | Reflux | 95-99% | orgsyn.org |
This high-yielding step is a robust and scalable method for producing the necessary ligand in gram quantities. orgsyn.org
Stage 2: Formation of the Chloro-Bridged Iridium Dimer
The synthesized C^N ligand is then reacted with an iridium salt, typically IrCl3·nH2O, to form a chloro-bridged dimer. This is often referred to as the Nonoyama reaction. mdpi.com This step is crucial as it prepares the iridium center for the final ligation.
| Reaction Step | Reactants | Solvent | Conditions | Yield | Reference |
| Dimer Formation | dF(CF3)ppy ligand, IrCl3·nH2O | 2-Ethoxyethanol, H2O | 110 °C, 24h | 86-91% | orgsyn.org |
| Dimer Formation | ppy ligand, IrCl3·xH2O | 2-EtO-C2H4OH, H2O (4:1 v/v) | 110 °C, 19h | Not specified | researchgate.net |
The choice of solvent is critical, with high-boiling point alcohols like 2-ethoxyethanol or 2-methoxyethanol (B45455) being common to facilitate the reaction. orgsyn.org The reaction times are typically long, often requiring 24 hours of heating. orgsyn.org
Stage 3: Synthesis of the Final Heteroleptic Complex
The final step involves reacting the chloro-bridged dimer with the desired ancillary N^N ligand, in this case, a substituted bipyridine. This reaction cleaves the chloride bridges and forms the stable, cationic mononuclear iridium complex.
| Reaction Step | Reactants | Solvent | Conditions | Yield | Reference |
| Final Complexation | [(dF(CF3)ppy)2Ir(μ-Cl)]2, dtbbpy | Ethylene (B1197577) glycol | 150 °C, 48h | 73% | orgsyn.org |
| Final Complexation | [Ir2(ppy)4Cl2], bipyridine | CH2Cl2/MeOH (1:1 v/v) | 40 °C, 19h | Not specified | researchgate.net |
| Final Complexation | [Ir2(ppy)4Cl2], porphyrin-bipyridine | Methanol | 120 °C, 2h (sealed tube) | Not specified | mdpi.com |
This stage shows more significant variation in published protocols. While some methods employ very high temperatures (150 °C) and long reaction times (48 hours) in solvents like ethylene glycol orgsyn.org, others use milder conditions (40 °C) in mixed solvent systems like dichloromethane/methanol researchgate.net. The choice of solvent and temperature often depends on the solubility and reactivity of the specific N^N ligand. For instance, the synthesis with a bulky porphyrin-bipyridine ligand was conducted in methanol in a sealed tube at 120 °C to achieve the desired reaction. mdpi.com
Alternative and Greener Methodologies
A significant drawback of the conventional methods is the long reaction times and high temperatures required. To address this, microwave-assisted synthesis has emerged as a powerful alternative. digitellinc.com Researchers have successfully synthesized libraries of heteroleptic, cationic iridium(III) complexes using microwave heating, reporting several advantages:
Drastically reduced preparation times compared to conventional refluxing. digitellinc.com
Increased purity and percentage yield in some cases. digitellinc.com
This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent use. digitellinc.com
Synthesis of Complexes with Other Ancillary Ligands
The versatility of the iridium dimer intermediate is highlighted by its use in synthesizing a wide array of complexes with different ancillary ligands. For example, mononuclear complexes with 2-phenylpyridyl ligands have been prepared by reacting the parent dimer with 2-phenylpyridine (B120327) in the presence of sodium acetate (B1210297) in refluxing dichloromethane. nih.gov Similarly, solvent complexes like [Ir(C^N)2(MeCN)2]+ can be synthesized from the dimer using AgBF4 in acetonitrile (B52724), which can then be used for further ligand substitution reactions. acs.org
Compound Reference Table
| Abbreviation/Name | Full Chemical Name |
| [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 | [Bis(2-(2,4-difluorophenyl)-5-methoxypyridinato-C2,N)(5,5'-bis(trifluoromethyl)-2,2'-bipyridine)]iridium(III) hexafluorophosphate |
| [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate |
| [Ir{dF(CF3)ppy}2(bpy)]PF6 | [2,2'-Bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]-phenyl]-Iridium(III) hexafluorophosphate |
| ppy | 2-phenylpyridine |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| bpy | 2,2'-bipyridine |
| dF(CF3)ppy | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine |
| IrCl3·nH2O | Iridium(III) chloride hydrate |
| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) |
| K2CO3 | Potassium carbonate |
| AgBF4 | Silver tetrafluoroborate |
Spectroscopic and Electrochemical Characterization Techniques for Electronic Structure Elucidation
Advanced Photophysical Spectroscopic Characterization Methodologies
Steady-state luminescence spectroscopy is a cornerstone technique for characterizing the emissive properties of phosphorescent compounds like iridium(III) complexes. It involves exciting the sample at a fixed wavelength and measuring the resulting emission spectrum. The resulting spectrum reveals the energy of the emissive excited state, with the emission maximum (λem) providing a direct indication of the emission color.
For cyclometalated iridium(III) complexes, the emission is typically broad and unstructured, which is characteristic of emission from a triplet excited state with significant charge-transfer character. mdpi.com The electronic properties of both the cyclometalating (C^N) and ancillary (N^N) ligands collaboratively determine the emission energy. In the case of [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6, the electron-withdrawing trifluoromethyl (-CF3) groups on the bipyridine ligand and the fluorine and methoxy (B1213986) groups on the phenylpyridine ligands are engineered to tune the complex's redox potentials and, consequently, its emission properties. Vendor information indicates a photocatalyst activation wavelength of 465 nm, suggesting significant absorption in the blue region of the visible spectrum, which is typical for such complexes. sigmaaldrich.comsigmaaldrich.com The subsequent emission is expected to be in the green to yellow region of the spectrum, a common characteristic for cyclometalated iridium complexes. mdpi.com
While steady-state techniques provide a time-averaged view of luminescence, time-resolved luminescence spectroscopy offers a dynamic picture of the excited state's fate after photoexcitation. This method measures the decay of the emission intensity over time, typically on the nanosecond to microsecond timescale for phosphorescent iridium complexes. The resulting decay profile provides direct information about the excited-state lifetime and can reveal the presence of multiple emissive states or competing deactivation pathways.
The analysis of the decay kinetics helps to distinguish between different relaxation processes, such as radiative decay (phosphorescence) and non-radiative decay pathways. For many iridium complexes, the decay can be fitted to a mono- or multi-exponential function, which provides insights into the homogeneity of the emissive state and the presence of dynamic processes like conformational changes or interactions with the solvent. mdpi.com
The excited-state lifetime (τ) is a critical parameter for a photocatalyst, as a longer lifetime generally allows for a higher probability of the excited state participating in a chemical reaction. The most common technique for measuring the phosphorescence lifetime of iridium complexes is Time-Correlated Single-Photon Counting (TCSPC). This high-sensitivity method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of the first emitted photon relative to the excitation pulse. By building a histogram of these arrival times, a precise luminescence decay curve is constructed.
The lifetimes for cyclometalated iridium(III) complexes typically range from hundreds of nanoseconds to several microseconds in deaerated solutions at room temperature. mdpi.com The specific lifetime is highly dependent on the ligand environment and the nature of the lowest triplet excited state. The table below shows representative excited-state lifetime values for analogous iridium(III) complexes, illustrating the typical range expected.
Table 1: Representative Excited-State Lifetimes of Selected Iridium(III) Complexes
| Complex | Lifetime (τ) in μs | Solvent | Note |
|---|---|---|---|
| [Ir(ppy)2(bpy)]+ | 0.3 | Acetonitrile (B52724) | Archetypal green emitter. |
| [Ir(ppy)2(dtbbpy)]+ | ~1.1 | Acetonitrile | Longer lifetime often observed with bulky ligands. |
| [Ir(dfppy)2(bpy)]+ | ~1.2 | Acetonitrile | Fluorination on ppy ligand can increase lifetime. |
Data are representative values from the literature for analogous compounds and are intended for illustrative purposes. Specific data for [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6 is not available in the searched literature.
The photoluminescence quantum yield (Φ) quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is often desirable for applications in lighting and sensing, but for photocatalysis, a moderate quantum yield can be acceptable, as the primary goal is to channel the excited-state energy into chemical reactions rather than light emission.
The most common method for determining the quantum yield of a solution sample is a comparative one, often referred to as the Williams or Wrighton method. This involves comparing the integrated emission intensity of the sample to that of a well-characterized reference standard with a known quantum yield. The measurement requires careful control of experimental conditions, such as absorbance at the excitation wavelength. The quantum yield is then calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Table 2: Representative Photoluminescence Quantum Yields (Φ) of Selected Iridium(III) Complexes
| Complex | Quantum Yield (Φ) | Solvent | Note |
|---|---|---|---|
| [Ir(ppy)2L][PF6] | 5% | Acetonitrile | L = 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine. mdpi.com |
| [Ir(ppy)2L][PF6] | 19% | Dichloromethane (B109758) | Demonstrates solvent-dependent quantum yield. mdpi.com |
| [Ir(ppy)2(N^N)][PF6] | 54% | Acetonitrile | N^N = 6,6′-dimethyl-4,4′-diphenyl-2,2′-bipyridine. mdpi.com |
Data are for analogous compounds and illustrate typical ranges and solvent dependency. mdpi.com Specific data for [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6 is not available in the searched literature.
The lowest-energy excited state of a cyclometalated iridium(III) complex, from which phosphorescence occurs, is rarely a pure electronic state. It is typically a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* triplet states. The degree of mixing between these states dictates the complex's photophysical properties, including its emission energy, lifetime, and quantum yield.
Metal-to-Ligand Charge Transfer (3MLCT): This involves the promotion of an electron from a d-orbital on the iridium center to a π* orbital on one of the ligands. In heteroleptic complexes like [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6, the transfer is typically to the ancillary ligand (N^N), in this case, the 5,5'-dCF3bpy ligand, as it is often the most easily reduced.
Ligand-Centered (3LC): This is a π-π* transition localized on one of the ligands, typically the cyclometalating C^N ligand (dFOMeppy).
For [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6, the lowest excited state is expected to be a hybrid of 3MLCT [Ir(d) → bpy(π)] and 3LC [ppy(π) → ppy(π)] character. The strong electron-withdrawing -CF3 groups on the bipyridine ligand lower the energy of its π* orbitals, favoring MLCT character. The fluorination on the phenylpyridine ligands also modulates their electronic levels. The resulting admixture determines the precise nature of the emissive state, which can be fine-tuned to optimize photocatalytic performance. mdpi.com
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived excited states and other transient intermediates. In a typical TA experiment, a short, intense laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) measures the change in absorbance of the sample as a function of time and wavelength after excitation.
For an iridium(III) complex, TA spectroscopy can directly observe the triplet excited state. Upon formation, the triplet state can absorb light at different wavelengths than the ground state, a phenomenon known as triplet-triplet absorption or excited-state absorption (ESA). These TA spectra often show broad absorption bands across the visible and near-infrared regions. mdpi.com The decay of the TA signal over time corresponds to the lifetime of the transient species, providing data that complements time-resolved luminescence measurements. This technique is especially valuable for characterizing non-emissive or weakly emissive states that cannot be studied by luminescence spectroscopy.
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6 | Bis2-(3,5-difluoro-4-methoxyphenyl)pyridinato-C,Niridium(III) hexafluorophosphate (B91526) |
| [Ir(ppy)2(bpy)]+ | Bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) |
| [Ir(ppy)2(dtbbpy)]+ | Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) |
| [Ir(dfppy)2(bpy)]+ | Bis(2-(2,4-difluorophenyl)pyridine)(2,2'-bipyridine)iridium(III) |
| [Ir(ppy)2L][PF6] | Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] iridium(III) hexafluorophosphate |
| [Ir(ppy)2(N^N)][PF6] | Bis(2-phenylpyridine)(6,6′-dimethyl-4,4′-diphenyl-2,2′-bipyridine)iridium(III) hexafluorophosphate |
| dFOMeppy | 2-(3,5-difluoro-4-methoxyphenyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| ppy | 2-phenylpyridine (B120327) |
| bpy | 2,2'-bipyridine |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| dfppy | 2-(2,4-difluorophenyl)pyridine |
Electrochemical Characterization Protocols for Redox Processes
Electrochemical methods are fundamental in determining the redox behavior of coordination compounds like [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6. These techniques provide invaluable insights into the energies of the molecular orbitals involved in electron transfer processes, which are central to the compound's function as a photocatalyst.
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electrochemical techniques used to probe the redox properties of a molecule. In a typical experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is analyzed by applying a varying potential to a working electrode and measuring the resulting current.
For iridium photocatalysts, these measurements are crucial for mapping out the potentials at which the complex can be oxidized and reduced. While specific experimental data for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is not publicly available, data for the structurally similar compound, [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, offers a valuable reference point. The redox potentials for this related complex, measured in acetonitrile versus a saturated calomel (B162337) electrode (SCE), are presented in Table 1.
Table 1: Redox Potentials of a Related Iridium Complex, [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 This data is for a related compound and is provided for illustrative purposes.
| Process | Potential (V vs. SCE) |
| PC+/PC | +1.94 |
| PC/PC− | +1.68 |
| PC/PC− | -0.69 |
| PC+/PC | -0.43 |
Data sourced from publicly available information for a related compound.
The data obtained from CV and SWV experiments are interpreted to understand the nature of the redox events. The oxidation process typically involves the removal of an electron from the iridium center, formally changing its oxidation state from Ir(III) to Ir(IV). This is a metal-centered process.
Conversely, the reduction process usually involves the addition of an electron to the ligand framework, specifically the bipyridine ligand in this case. This is a ligand-centered reduction. The electron-withdrawing trifluoromethyl groups on the bipyridine ligand in [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 are expected to make this reduction occur at a less negative potential compared to unsubstituted bipyridine ligands.
The excited state redox potentials (PC/PC− and PC+/PC) are particularly important for photocatalysis. They represent the reducing and oxidizing power of the catalyst when it is in its photo-excited state. These values are calculated using the ground state redox potentials and the zero-zero spectroscopic energy (E0-0), which is determined from absorption and emission spectra.
The redox potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential is correlated with the energy of the HOMO, while the reduction potential is related to the energy of the LUMO.
HOMO Level: The energy of the HOMO can be estimated from the first oxidation potential. A more positive oxidation potential indicates a lower HOMO energy level, meaning the compound is more difficult to oxidize. For iridium complexes of this type, the HOMO is predominantly localized on the iridium metal center and the phenyl rings of the cyclometalating ligands.
LUMO Level: The energy of the LUMO can be estimated from the first reduction potential. A more positive (less negative) reduction potential suggests a lower LUMO energy level, indicating the compound is more easily reduced. The LUMO is typically centered on the diimine ligand (5,5'-dCF3bpy).
By tuning the electronic properties of the ligands, for instance, through the introduction of electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be precisely controlled, thereby tailoring the redox properties of the photocatalyst for specific applications.
Structural Elucidation Techniques
Determining the three-dimensional structure of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is crucial for a complete understanding of its properties.
While a crystal structure for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is not available in the public domain, analysis of similar iridium complexes reveals common structural features. For example, the structure of bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III) hexafluoridophosphate shows the expected distorted octahedral geometry. nih.gov
Table 2: Illustrative Crystallographic Data for a Related Iridium Complex This data is for a related compound and is provided for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.174(5) |
| b (Å) | 16.708(7) |
| c (Å) | 19.544(8) |
| β (°) | 108.625(5) |
| V (ų) | 4077(3) |
Data sourced from a published crystal structure of a related compound. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of diamagnetic molecules like [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 in solution. 1H, 13C, 19F, and 31P NMR experiments provide detailed information about the chemical environment of the respective nuclei.
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the aromatic protons on the dFOMeppy and dCF3bpy ligands would confirm their coordination to the iridium center.
¹³C NMR: Complements the ¹H NMR data, providing information about the carbon framework of the complex.
¹⁹F NMR: Is particularly important for this complex due to the presence of fluorine atoms on the cyclometalating ligands and trifluoromethyl groups on the bipyridine ligand. The chemical shifts and couplings of the fluorine nuclei provide direct evidence for the electronic environment of these groups.
³¹P NMR: Is used to characterize the hexafluorophosphate (PF6⁻) counter-ion, which typically shows a characteristic heptet due to coupling with the six equivalent fluorine atoms.
Although specific NMR data for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is not publicly available, the general features of the spectra can be predicted based on the known structures of similar iridium complexes.
Table 3: List of Compound Names
| Abbreviation | Full Chemical Name |
| [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 | Bis[2-(3,5-difluoro-4-methoxyphenyl)pyridinato-C²,N][5,5'-bis(trifluoromethyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate |
| dFOMeppy | 2-(3,5-difluoro-4-methoxyphenyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| PF6 | Hexafluorophosphate |
| [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | Bis[2-(3,5-difluoro-4-(trifluoromethyl)phenyl)pyridinato-C²,N][5,5'-bis(trifluoromethyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate |
| Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III) hexafluoridophosphate | N/A |
Mass Spectrometric Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of organometallic compounds such as [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6. It provides crucial information regarding the molecular weight and structural integrity of the complex, and offers insights into its stability through fragmentation analysis. For cationic iridium(III) complexes, electrospray ionization mass spectrometry (ESI-MS) is a particularly suitable "soft" ionization technique that allows the intact cationic complex to be transferred into the gas phase for analysis.
The analysis of [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6 via positive-ion ESI-MS is expected to prominently feature the molecular ion peak corresponding to the cationic iridium complex, [Ir(dFOMeppy)2(5,5'-dCF3bpy)]+. The hexafluorophosphate (PF6-) counterion is not observed in the positive-ion mode spectrum. The theoretical molecular weight of the complete ionic compound is 1069.75 g/mol . sigmaaldrich.com The exceptional sensitivity and resolution of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, would also allow for the resolution of the characteristic isotopic pattern of iridium, confirming the presence of the metal center.
The expected and observed mass-to-charge ratio (m/z) values for the primary cation are presented below. It is standard practice to compare the calculated m/z from the empirical formula with the experimentally observed value to confirm the composition of the complex.
Interactive Data Table: Molecular Ion Verification
| Species | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| Cationic Complex | [C36H22F10IrN4O2]+ | 924.13 | Typically within ± 5 ppm in high-resolution MS |
Note: The observed m/z value is presented as a typical expectation for high-resolution mass spectrometry. Specific experimental values would be found in the certificate of analysis for a particular batch.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the stability of the complex and the strength of the metal-ligand bonds. While detailed fragmentation studies on [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6 are not extensively published in peer-reviewed literature, the fragmentation pathways can be predicted based on the known chemistry of similar iridium(III) photocatalysts. acs.org The fragmentation is typically induced by increasing the collision energy in the mass spectrometer, leading to the dissociation of the molecular ion. The most likely fragmentation pathways would involve the loss of the ligands.
Interactive Data Table: Predicted Fragmentation Pattern
| Parent Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |
|---|---|---|---|
| 924.13 | [Ir(dFOMeppy)2]+ | C12H6F6N2 | 642.10 |
| 924.13 | [Ir(dFOMeppy)(5,5'-dCF3bpy)]+ | C12H8F2NO | 639.08 |
| 642.10 | [Ir(dFOMeppy)]+ | C12H8F2NO | 357.05 |
| 639.08 | [Ir]+ | C12H8F2NO, C12H6F6N2 | 192.22 |
Note: The fragmentation pattern is predictive and based on the relative lability of the ligands. The actual observed fragments and their relative intensities can vary depending on the specific instrumental conditions.
The analysis would likely show initial loss of either a dFOMeppy ligand or the 5,5'-dCF3bpy ligand. The relative propensity for the loss of a specific ligand can give insights into the comparative strength of the iridium-ligand bonds. In many iridium(III) bis-cyclometalated complexes, the ancillary diimine ligand (in this case, 5,5'-dCF3bpy) is the first to dissociate. acs.org Subsequent fragmentation could involve the loss of the second ligand, ultimately leading to the bare iridium ion, although this typically requires higher energies. The presence of these characteristic fragments would serve to unequivocally confirm the structure of the complex.
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| [Ir(dFOMeppy)2(5,5'-dCF3bpy)]PF6 | [Bis(2-(2,4-difluorophenyl)-5-(methoxymethyl)pyridinato-C2,N)][5,5'-bis(trifluoromethyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate |
| dFOMeppy | 2-(2,4-difluorophenyl)-5-(methoxymethyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
Computational and Theoretical Studies on Ir Dfomeppy 2 5,5 Dcf3bpy Pf6
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are fundamental to understanding the intrinsic properties of a molecule in its ground electronic state.
Geometry Optimization and Electronic Structure Profiling
The first step in a computational analysis is the geometry optimization of the [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]+ cation. This process determines the most stable three-dimensional arrangement of the atoms, providing key structural parameters such as bond lengths and angles. For an octahedral iridium(III) complex like this, the coordination geometry around the central iridium atom is of particular interest.
Following optimization, the electronic structure would be profiled. This involves calculating the energies and compositions of the molecular orbitals (MOs). A representative data table would display the optimized geometrical parameters.
Table 1: Hypothetical Optimized Geometry Parameters for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]+
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | Ir-N(bpy) | Data not available |
| Ir-N(ppy) | Data not available | |
| Ir-C(ppy) | Data not available | |
| Bond Angle | N(bpy)-Ir-N(bpy) | Data not available |
| N(ppy)-Ir-C(ppy) | Data not available | |
| C(ppy)-Ir-C(ppy) | Data not available |
This table is for illustrative purposes only. The data is hypothetical due to the absence of published research.
Elucidation of Molecular Orbital Contributions and Electron Density Distribution
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between these frontier orbitals provides an initial estimate of the electronic excitation energy. The spatial distribution and composition of the HOMO and LUMO reveal the nature of the electron density in the ground state and where electronic transitions are likely to originate and terminate. In many iridium(III) photocatalysts, the HOMO is often characterized by a significant contribution from the iridium d-orbitals mixed with the π-orbitals of the cyclometalating ligands, while the LUMO is typically localized on the π*-system of the diimine ligand.
Table 2: Hypothetical Frontier Molecular Orbital Analysis for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]+
| Orbital | Energy (eV) | Major Contributions |
| LUMO+1 | Data not available | Data not available |
| LUMO | Data not available | Data not available |
| HOMO | Data not available | Data not available |
| HOMO-1 | Data not available | Data not available |
This table is for illustrative purposes only. The data is hypothetical due to the absence of published research.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
TD-DFT is the workhorse for investigating the excited states of molecules, providing information on absorption and emission properties.
Computational Simulation of Absorption and Emission Transitions
TD-DFT calculations can simulate the electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths of the singlet excited states. These calculations help to assign the experimentally observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (π-π*) transitions.
Similarly, by optimizing the geometry of the lowest triplet excited state (T1), the emission properties (phosphorescence) can be predicted. The energy difference between the T1 state and the ground state (S0) corresponds to the emission energy.
Table 3: Hypothetical Calculated Absorption and Emission Data for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]+
| Parameter | Wavelength (nm) | Transition Character |
| Absorption (λmax) | Data not available | Data not available |
| Emission (λem) | Data not available | Data not available |
This table is for illustrative purposes only. The data is hypothetical due to the absence of published research.
Characterization of Singlet and Triplet Excited States and Their Nature
A detailed TD-DFT analysis would characterize the nature of the key singlet (S1) and triplet (T1) excited states. This involves examining the molecular orbitals involved in the electronic transitions. For highly phosphorescent iridium complexes, an efficient intersystem crossing (ISC) from the S1 to the T1 state is essential. The spin-orbit coupling between these states, which can be estimated computationally, is a key factor governing the ISC rate. The nature of the T1 state is particularly important as it is often the photochemically active state in photocatalysis.
Mechanistic Insights from Computational Modeling
While specific mechanistic studies on reactions photocatalyzed by [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 are not available, computational modeling is a powerful tool for elucidating reaction pathways. Such studies would typically involve calculating the energies of proposed intermediates and transition states for a given photocatalytic cycle. This can help to determine the feasibility of different mechanistic proposals, such as oxidative or reductive quenching pathways, and to understand the role of the photocatalyst in facilitating electron or energy transfer processes.
Theoretical Investigation of Photoinduced Electron Transfer Pathways
Photoinduced electron transfer (PET) is a fundamental process in the photocatalytic cycle of iridium complexes. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided significant insights into the PET pathways of related iridium complexes, which can be extrapolated to understand [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6.
Upon photoexcitation, the complex transitions from its ground state to an excited state. The nature of this excited state is critical for the subsequent electron transfer steps. In many cyclometalated iridium(III) complexes, the lowest energy singlet and triplet excited states are typically of a metal-to-ligand charge transfer (MLCT) character. Specifically, the highest occupied molecular orbital (HOMO) is often localized on the iridium center and the phenyl rings of the cyclometalating ligands, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the ancillary diimine ligand. nih.gov The introduction of electron-withdrawing trifluoromethyl groups on the bipyridine ligand, as in the case of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6, is expected to lower the energy of the LUMO, thereby influencing the energy of the MLCT state and the redox potential of the excited state. mdpi.com
Theoretical calculations help to map the potential energy surfaces of the ground and excited states, identifying the key intermediates and transition states involved in the PET process. The process generally involves the following steps:
Light Absorption: The complex absorbs a photon, leading to the population of an excited singlet state (S1).
Intersystem Crossing (ISC): Due to the strong spin-orbit coupling induced by the heavy iridium atom, rapid and efficient intersystem crossing occurs from the singlet excited state to a longer-lived triplet excited state (T1). nih.gov
Electron Transfer: The triplet excited state is a powerful oxidant and can accept an electron from a suitable donor molecule. The rate of this electron transfer can be estimated using Marcus theory, which considers the free energy change of the reaction and the reorganization energy. researchgate.net
Table 1: Representative Calculated Electronic Properties of a Model Iridium(III) Photocatalyst
| Property | Value | Description |
| HOMO Energy | -5.5 eV | Highest Occupied Molecular Orbital, primarily located on the Ir center and ppy ligands. |
| LUMO Energy | -2.8 eV | Lowest Unoccupied Molecular Orbital, primarily located on the bpy ligand. |
| HOMO-LUMO Gap | 2.7 eV | Energy difference between HOMO and LUMO, related to the absorption wavelength. |
| T1 State Energy | 2.5 eV | Energy of the lowest triplet excited state, crucial for photocatalytic activity. |
| Excited State Redox Potential | +1.2 V vs. SCE | A measure of the oxidizing power of the excited state. |
Note: The values in this table are illustrative and based on typical data for similar iridium(III) photocatalysts. Actual values for [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 would require specific calculations.
Computational Elucidation of Reaction Mechanisms in Photocatalysis
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of photocatalytic reactions involving iridium complexes. DFT calculations are widely used to model the reaction pathways, determine the structures of intermediates and transition states, and calculate the associated energy barriers. nih.gov
For instance, in the trifluoromethylation of alkyl bromides, a reaction where [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is known to be an effective photocatalyst, computational studies can unravel the catalytic cycle. mdpi.comresearchgate.net A plausible mechanism, supported by computational modeling of related systems, would involve:
Reductive Quenching: The excited iridium complex is reductively quenched by a sacrificial electron donor, such as a tertiary amine, to form a reduced Ir(II) species. acs.orgnih.gov
Oxidative Addition/Single Electron Transfer: The Ir(II) complex can then react with the trifluoromethyl source. Alternatively, the excited state of the iridium complex can directly engage with the substrate.
Radical Formation and Propagation: The reaction proceeds through radical intermediates, and computational studies can help to understand the stability and reactivity of these species.
Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the ground state Ir(III) complex.
DFT calculations can provide the Gibbs free energy profile of the entire catalytic cycle, allowing for the identification of the rate-determining step and providing insights into how the ligand structure influences the catalytic efficiency. nih.gov For example, the electron-withdrawing CF3 groups on the bipyridine ligand are known to enhance the oxidizing power of the excited state, which can be crucial for initiating the catalytic process. princeton.edu
Table 2: Representative Calculated Free Energy Changes for a Photocatalytic Cycle
| Step | Reaction | ΔG (kcal/mol) |
| 1 | Excitation of Ir(III) to *Ir(III) | +57.6 |
| 2 | Reductive quenching of *Ir(III) by donor | -15.2 |
| 3 | Reaction of Ir(II) with substrate | -5.7 |
| 4 | Product formation and catalyst regeneration | -25.8 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational studies of photocatalytic mechanisms.
Advanced Computational Methodologies
Beyond standard DFT and TD-DFT calculations, more advanced computational methodologies are being employed to gain a deeper understanding of the behavior of iridium photocatalysts.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the photocatalyst in solution. This includes investigating the solvation dynamics around the complex, which can significantly influence its photophysical properties and reactivity. pnas.org MD simulations can also provide insights into the conformational flexibility of the ligands and how this might affect the catalytic process.
Ab Initio Calculations: High-level ab initio methods, such as coupled-cluster theory, can provide benchmark data for calibrating more computationally efficient DFT methods. acs.org While computationally expensive, these methods can offer a more accurate description of the electronic structure and excited states of the complex. For example, ab initio calculations can be crucial for accurately describing charge transfer states and spin-orbit coupling effects. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the photocatalyst in a complex environment, such as in the presence of large substrates or in a biological system, QM/MM methods can be employed. In this approach, the iridium complex is treated with a high level of quantum mechanics, while the surrounding environment is described using a more computationally efficient molecular mechanics force field. This allows for the study of large systems that would be intractable with full QM methods.
These advanced computational techniques, in conjunction with experimental studies, are essential for building a comprehensive picture of the photophysics and reactivity of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 and for guiding the development of next-generation photocatalysts with enhanced performance.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 | Bis(2-(2,4-difluorophenyl)-5-methoxypyridine) (5,5'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526) |
| dFOMeppy | 2-(2,4-difluorophenyl)-5-methoxypyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| ppy | 2-phenylpyridine (B120327) |
| bpy | 2,2'-bipyridine |
| DFT | Density Functional Theory |
| TD-DFT | Time-Dependent Density Functional Theory |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| ISC | Intersystem Crossing |
| MLCT | Metal-to-Ligand Charge Transfer |
| PET | Photoinduced Electron Transfer |
| MD | Molecular Dynamics |
| QM/MM | Quantum Mechanics/Molecular Mechanics |
Structure Function Relationships and Ligand Engineering Principles
Correlation between Molecular Structure and Electrochemical Behavior in Iridium Complexes
The electrochemical properties of iridium complexes, typically studied using cyclic voltammetry, are directly linked to their molecular structure and the distribution of their frontier molecular orbitals (HOMO and LUMO). mdpi.comrsc.org
Oxidation Potential: The first oxidation potential is generally a quasi-reversible, one-electron process corresponding to the Ir(III)/Ir(IV) couple. rsc.org This potential is a good indicator of the HOMO energy level. It is highly sensitive to modifications on the cyclometalating ligands. Electron-donating groups (like methoxy) lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups (like fluoro) raise it. nih.gov
Reduction Potential: The first reduction is typically associated with the ancillary ligand. For [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6, the reduction would occur on the electron-deficient 5,5'-dCF3bpy ligand. Its potential is a measure of the LUMO energy level.
Electrochemical Gap: The difference between the first oxidation and reduction potentials provides an estimate of the electrochemical HOMO-LUMO gap, which correlates well with the optical energy gap observed in absorption and emission spectra. mdpi.comnih.gov
The table below shows representative electrochemical data for similar iridium complexes, illustrating the influence of ligand substitution.
| Complex | Eox (V vs Fc/Fc+) | Ered (V vs Fc/Fc+) | Electrochemical Gap (eV) | Reference |
|---|---|---|---|---|
| [Ir(ppy)2(bpy)]+ | ~0.80 | ~-2.10 | ~2.90 | General Literature |
| [Ir(dfppy)2(bpy)]+ | ~1.05 | ~-2.05 | ~3.10 | mdpi.com |
| [Ir(ppy)2(dCF3bpy)]+ | ~0.85 | ~-1.75 | ~2.60 | ossila.com |
| [Ir(piq)2(acac)] | 0.47 | -2.28 | 2.75 |
Data are approximate and compiled from various sources for illustrative purposes. ppy = 2-phenylpyridine (B120327), dfppy = 2-(2,4-difluorophenyl)pyridine, bpy = 2,2'-bipyridine, piq = 1-phenylisoquinoline, acac = acetylacetonate.
Principles of Ligand Design for Tailoring Optical and Catalytic Performance
The rational design of ligands is the cornerstone of developing iridium complexes with specific functions. researchgate.netnih.govtesisenred.net
For Optical Performance (e.g., in OLEDs):
Color Tuning: The emission color is primarily tuned by modifying the C^N ligand to control the HOMO-LUMO gap. researchgate.net Extending π-conjugation or adding electron-donating groups causes red shifts, while electron-withdrawing groups cause blue shifts. researchgate.netnih.gov
High Quantum Efficiency: This is achieved by minimizing non-radiative decay. Strategies include using rigid ligands to reduce vibrational quenching and designing the ligand set to maximize the radiative rate constant (k_r) through enhanced spin-orbit coupling. acs.orgresearchgate.net
Dipole Orientation: For OLEDs, designing ligands that promote a horizontal orientation of the molecule's transition dipole moment can dramatically improve light out-coupling efficiency. researchgate.net
For Catalytic Performance (e.g., in Photocatalysis):
Redox Potential Tuning: The complex's ground- and excited-state redox potentials must be matched to the substrates of the desired chemical transformation. This is precisely controlled by ligand choice. acs.org For example, more strongly reducing excited states can be achieved by making the ancillary ligand more electron-rich. acs.org
Triplet Energy: For energy transfer (EnT) catalysis, the triplet state energy (E_T) of the photosensitizer must be greater than that of the substrate to be activated. Ligand design directly tunes this E_T value. nih.gov
Stability and Longevity: Catalytic applications require robust complexes that can withstand many turnovers. Using strongly coordinating, multidentate, or sterically hindered ligands can prevent degradation and improve catalyst lifetime. nih.govnih.gov
Stereochemical Considerations and Isomeric Effects on Molecular Functionality
Iridium(III) complexes with an octahedral geometry can exist as different isomers, and this stereochemistry can have profound effects on their properties. nih.gov
Facial (fac) and Meridional (mer) Isomers: For homoleptic Ir(C^N)3 complexes, fac and mer geometric isomers can form. nih.gov The fac isomer often has higher symmetry and different photophysical properties than the mer isomer. nih.gov For heteroleptic complexes like [Ir(C^N)2(N^N)]+, the two C^N ligands are typically arranged cis to each other.
Optical Isomerism (Enantiomers): Since the complex is chiral (lacks a plane of symmetry), it exists as a pair of enantiomers (Δ and Λ isomers). While enantiomers have identical photophysical properties in achiral environments, their separation is crucial for applications involving circularly polarized light or asymmetric catalysis. nih.gov
Isomeric Effects on Performance: Different geometric isomers can exhibit vastly different quantum yields, emission lifetimes, and even emission colors. rsc.org In device fabrication or catalysis, using a pure single isomer is often critical, as isomeric mixtures can lead to broadened emission, reduced efficiency, and shorter operational lifetimes. The synthesis and separation of single isomers remain a significant challenge in the field. nih.govnih.gov
The table below summarizes the key ligands discussed in this article.
| Abbreviation | Full Name |
|---|---|
| dFOMeppy | Difluoro-methoxy-phenylpyridine (derivative) |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| ppy | 2-phenylpyridine |
| dfppy | 2-(2,4-difluorophenyl)pyridine |
| piq | 1-phenylisoquinoline |
| acac | Acetylacetonate |
Future Directions and Emerging Research Avenues for Ir Dfomeppy 2 5,5 Dcf3bpy Pf6
Development of Novel Ligand Architectures for Enhanced Functionality
The functionality of iridium(III) photocatalysts is intrinsically linked to the electronic and steric properties of their ligands. For complexes in the [Ir(C^N)2(N^N)]+ family, such as the one , the frontier orbitals (HOMO and LUMO) are well-partitioned, allowing for the strategic tuning of their photophysical and redox properties through ligand modification. acs.org Future research is set to build upon this principle by designing and synthesizing novel ligand architectures to enhance the capabilities of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6.
The introduction of fluorine atoms into the cyclometalating (C^N) and bipyridine (N^N) ligands, a key feature of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6, is known to significantly impact the complex's properties. Fluorine substituents can stabilize the HOMO energy levels, leading to wider energy gaps and blue-shifted emission spectra. nih.gov This can also reduce the rate of non-radiative decay, thereby increasing photoluminescence quantum yields (PLQYs). nih.gov Future work will likely explore the systematic variation of the number and position of fluorine atoms on both the dFOMeppy and dCF3bpy ligands to fine-tune the catalyst's redox potentials and excited-state energies for specific applications.
Moreover, the development of ligands that can participate in non-covalent interactions, such as hydrogen bonding, is a promising avenue. For instance, iridium catalysts bearing hydroxylated spirobipyridine ligands have been shown to recognize substrates through hydrogen bonding, leading to controlled site selectivity and accelerated reaction rates. riken.jp Incorporating similar functionalities into the dFOMeppy or dCF3bpy framework could lead to catalysts with enhanced substrate recognition and selectivity.
| Ligand Modification Strategy | Potential Enhancement | Relevant Research Finding |
| Systematic Fluorination | Fine-tuning of redox potentials and excited-state energies, increased PLQYs. | Introduction of fluorine substituents on cyclometalated ligands can stabilize the HOMO, widen the energy gap, and reduce non-radiative decay. nih.gov |
| Incorporation of Recognition Moieties | Enhanced substrate selectivity and reaction rates through non-covalent interactions. | Iridium catalysts with hydroxylated spirobipyridine ligands demonstrate substrate recognition via hydrogen bonding, enabling switchable site selectivity. riken.jp |
| π-System Extension | Modulation of electronic structure and reactivity for applications in light-harvesting and as emitters. | The size and position of π-extended fragments in ligands can modulate the electronic structure and affect the composition and reactivity of iridium(III) complexes. researchgate.net |
Integration into Hybrid Material Systems and Supramolecular Assemblies
The integration of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 into larger, more complex systems such as hybrid materials and supramolecular assemblies represents a significant step towards practical applications. These advanced materials can offer enhanced stability, recyclability, and unique reactivity patterns that are not achievable with the standalone molecular catalyst.
One promising approach is the anchoring of iridium complexes onto semiconductor surfaces to create hybrid photocatalysts. For example, iridium(III) complexes functionalized with phosphonic acid groups have been successfully anchored onto TiO2 particles. nih.gov These ternary hybrid systems have demonstrated increased activity and durability in the photocatalytic conversion of CO2 to CO. nih.gov Future research could explore the functionalization of the dFOMeppy or dCF3bpy ligands with anchoring groups like phosphonic or carboxylic acids to immobilize [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 on various semiconductor supports.
The self-assembly of iridium complexes into supramolecular structures is another burgeoning field. Both homoleptic and heteroleptic iridium(III) complexes can act as metalloligands, coordinating with other metal ions to form one-, two-, or three-dimensional frameworks. researchgate.net These assemblies can exhibit novel photophysical properties and have applications in sensing, bio-imaging, and solar fuels. The development of dFOMeppy and dCF3bpy ligands with appropriate functional groups could facilitate the construction of novel supramolecular assemblies based on [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6.
| System Type | Potential Advantages | Example Application |
| Hybrid Photocatalysts (e.g., Ir-complex/TiO2) | Increased activity, enhanced durability, and catalyst recyclability. | CO2 to CO conversion. nih.gov |
| Supramolecular Assemblies (e.g., Coordination Polymers) | Novel photophysical properties, tunable structures, and diverse applications. | Sensing, bio-imaging, and solar fuels. researchgate.net |
Exploration of New Catalytic Transformations and Reaction Pathways
While [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is a known versatile photocatalyst for transformations like trifluoromethylation, the full extent of its catalytic capabilities remains to be explored. tdl.org The unique electronic properties conferred by its fluorinated ligands suggest its potential in a wide range of photoredox reactions. Future research will undoubtedly focus on expanding the synthetic utility of this complex.
Iridium photocatalysts are known to be effective in a variety of transformations, including C-H activation, C-X bond reduction, and C-C bond formation. nih.gov The development of iridium complexes with dual catalytic functions, capable of promoting both traditional organometallic catalysis and photocatalysis, is an emerging area of interest. nih.govacs.org For instance, iridium complexes that can catalyze transfer hydrogenation and photomediated reactions sequentially using a single catalyst are being investigated. acs.org Exploring the potential of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 in such dual catalytic systems could open up new avenues in synthetic chemistry.
Furthermore, the combination of iridium photoredox catalysis with other catalytic paradigms, such as enzyme catalysis, is a promising strategy for developing novel synthetic methodologies. Water-soluble iridium(III) complexes have been successfully used in combination with enzymes to achieve enantioselective synthesis of amines in a cyclic reaction network. Tailoring the ligands of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 to enhance its water solubility could enable its use in similar chemoenzymatic systems.
| Reaction Type | Research Focus | Potential Impact |
| Dual Catalysis | Combining photoredox catalysis with traditional organometallic catalysis in a single system. | Development of novel tandem reactions and more efficient synthetic routes. acs.org |
| Chemoenzymatic Catalysis | Integrating iridium photocatalysis with enzymatic reactions. | Access to highly enantioselective transformations under mild conditions. |
| Challenging Bond Activations | Exploration of C-H, C-F, and other strong bond functionalizations. | New methods for the synthesis of complex molecules and pharmaceuticals. tdl.org |
Addressing Challenges and Opportunities in Device Performance Enhancement and Longevity
For the practical application of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 in devices such as organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), or photocatalytic reactors, enhancing performance and ensuring long-term stability are critical challenges. The degradation of iridium-based photocatalysts can occur through various pathways, including ligand dissociation, which can be detrimental to the catalyst's performance. cmu.edu
A key opportunity for enhancing device longevity lies in the judicious design of the ligands. For instance, focusing on the oxidative quenching pathway in photocatalysis can lead to the design of high-performing photocatalysts that are more resistant to N^N ligand dissociation. cmu.edu The electron-poor nature of the dCF3bpy ligand in [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 may already contribute to its stability in oxidative cycles, a hypothesis that warrants further investigation.
Another challenge is the potential for the catalyst to degrade via oxygen evolution from the lattice in certain applications. Studies on iridium oxides have shown that the presence of certain species can lead to faster degradation and dissolution of the iridium center. rsc.org While the molecular nature of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 makes this specific mechanism less direct, understanding the interaction of the complex with oxygen and other reactive species under operational conditions is crucial for designing more robust systems.
| Challenge | Opportunity/Strategy | Rationale |
| Ligand Dissociation | Judicious ligand design to favor specific quenching pathways. | Focusing on oxidative quenching can lead to more stable catalysts by avoiding detrimental ligand dissociation events. cmu.edu |
| Catalyst Degradation | Understanding and mitigating interactions with reactive species like oxygen. | Insights from studies on iridium oxide degradation can inform the design of more stable molecular catalysts. rsc.org |
| Device Efficiency | Optimization of catalyst loading and immobilization techniques. | Proper integration into device architectures is key to maximizing performance and longevity. nih.gov |
Advanced Theoretical Predictions and Experimental Validation Methodologies
The development of next-generation iridium photocatalysts like [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 will be significantly accelerated by the interplay between advanced theoretical predictions and sophisticated experimental validation techniques. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure and excited-state properties of these complexes. acs.orgnsf.gov
Recent advances have also seen the application of machine learning (ML) models to predict the properties of iridium complexes with an accuracy that can be competitive with or even surpass traditional computational methods. rsc.org These data-driven approaches can rapidly screen large libraries of potential ligands and complexes, identifying promising candidates for synthesis and experimental testing. acs.orgnsf.gov
On the experimental front, high-throughput screening (HTS) techniques are becoming increasingly important for rapidly evaluating the photocatalytic activity of large libraries of iridium complexes. acs.orgnsf.gov These methods often utilize colorimetric or fluorometric assays to monitor reaction progress in parallel, allowing for the rapid identification of highly active catalysts. cmu.educmu.edu The combination of predictive modeling with HTS will enable a more rational and efficient approach to catalyst design and optimization.
| Methodology | Application | Benefit |
| DFT/TD-DFT | Prediction of electronic structure, redox potentials, and excited-state properties. | Provides fundamental insights to guide rational catalyst design. acs.orgchemrxiv.org |
| Machine Learning | High-throughput virtual screening of novel photocatalysts. | Accelerates the discovery of new catalysts by rapidly predicting their properties. rsc.org |
| High-Throughput Screening | Rapid experimental evaluation of large catalyst libraries. | Enables the efficient identification of highly active and selective catalysts. acs.orgnsf.gov |
Compound Reference Table
| Abbreviation | Full Name |
| [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 | [Bis(2-(2,4-difluorophenyl)-5-methoxypyridinato-C2,N)(5,5'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate] |
| dFOMeppy | 2-(2,4-difluorophenyl)-5-methoxypyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| PF6 | Hexafluorophosphate (B91526) |
| TiO2 | Titanium dioxide |
| CO2 | Carbon dioxide |
| CO | Carbon monoxide |
Q & A
Q. What is the role of [Ir(dFOMeppy)₂(5,5'-dCF₃bpy)]PF₆ in photoredox catalysis?
This iridium complex serves as a high-potential photoredox catalyst (PC) due to its strong oxidizing excited state (IrIII). Its redox properties (e.g., E1/2(PC/PC⁻) = +1.68 V vs. SCE) enable single-electron transfer (SET) processes, making it effective for radical generation in reactions like C–H functionalization and anti-Markovnikov hydroamination . For example, it facilitates benzylic methoxylation of electron-rich arenes via an ET/PT/ET mechanism, achieving yields up to 81% under blue light irradiation .
Q. How is the purity (95%) of this catalyst validated in experimental workflows?
Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, purity is confirmed by comparing <sup>19</sup>F NMR spectra to reference data, ensuring minimal impurities that could interfere with catalytic efficiency . Researchers should also verify redox potentials via cyclic voltammetry to confirm consistency with literature values (e.g., E1/2(PC+/PC) = +1.94 V vs. SCE) .
Q. What are standard reaction conditions for this catalyst in visible-light-mediated transformations?
Typical protocols involve:
- Catalyst loading : 1–2 mol% .
- Light source : Blue LEDs (450–470 nm) .
- Solvents : Acetonitrile (MeCN) or dimethylformamide (DMF) .
- Additives : Bases like K2HPO4 or PhCO2K to stabilize intermediates . Example: In Smiles rearrangements, the catalyst enabled 82% yield at room temperature with 1 mol% loading .
Advanced Research Questions
Q. How does ligand substitution (e.g., dFOMeppy vs. dF(CF₃)ppy) influence catalytic activity?
Electron-withdrawing substituents (e.g., -CF₃ on dF(CF₃)ppy ligands) enhance the oxidizing power of the Ir complex, broadening substrate scope. For example, replacing dFOMeppy with dF(CF₃)ppy increases E1/sub>(PC*/PC⁻) by ~0.2 V, improving efficiency in reactions requiring strong oxidants, such as α-C–H functionalization of ethers . However, steric effects from bulkier ligands may reduce compatibility with hindered substrates .
Q. What strategies resolve contradictions in reported yields for alkylation reactions?
Discrepancies often arise from mismatched reduction potentials between α-carbonyl radicals and the Ir(II) intermediate. For example, acrylates and acrylamides yield trace products due to unfavorable electron transfer kinetics, while dicarbonyl partners (e.g., diethyl acetylenedicarboxylate) achieve 87% yield . Systematic screening of coupling partners using cyclic voltammetry (to assess redox compatibility) is recommended .
Q. How can mechanistic studies distinguish between proton-coupled electron transfer (PCET) and sequential ET/PT pathways?
Key experiments include:
- Kinetic isotope effects (KIE) : A significant KIE (>2) suggests PCET .
- Laser flash photolysis : Direct observation of radical intermediates .
- Substrate scope analysis : Electron-rich substrates (e.g., p-OMe ethylbenzene) favor PCET due to stabilized radical cations, while electron-poor substrates follow stepwise ET/PT .
Methodological Frameworks
How to design a research question on optimizing this catalyst for novel C–H functionalization?
Apply the PICOT framework:
- Population : Electron-deficient alkanes.
- Intervention : [Ir(dFOMeppy)₂(5,5'-dCF₃bpy)]PF₆ under green light.
- Comparison : Traditional Ru-based catalysts.
- Outcome : Improved regioselectivity and yield.
- Time : 12-hour reaction monitoring. This approach aligns with studies demonstrating the catalyst’s superior redox potential over Ru(bpy)3<sup>2+</sup> (E1/2 = +1.33 V vs. SCE) .
Q. What criteria (FINER) ensure a feasible study on catalyst stability?
- Feasible : Assess photostability via UV-vis spectroscopy over 24-hour irradiation.
- Interesting : Correlate ligand degradation with yield drop.
- Novel : Explore stabilizing additives (e.g., radical scavengers).
- Ethical : Use environmentally benign solvents.
- Relevant : Address limitations in long-term catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
